Alk5-IN-31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

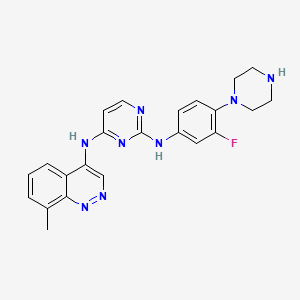

Molecular Formula |

C23H23FN8 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

2-N-(3-fluoro-4-piperazin-1-ylphenyl)-4-N-(8-methylcinnolin-4-yl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C23H23FN8/c1-15-3-2-4-17-19(14-27-31-22(15)17)29-21-7-8-26-23(30-21)28-16-5-6-20(18(24)13-16)32-11-9-25-10-12-32/h2-8,13-14,25H,9-12H2,1H3,(H2,26,28,29,30,31) |

InChI Key |

UMUHENDPLCNLHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC(=C(C=C4)N5CCNCC5)F |

Origin of Product |

United States |

Foundational & Exploratory

Investigating Fibrosis Development with ALK5 Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological process that leads to tissue scarring and organ dysfunction, contributing to a significant burden of disease across multiple organ systems. A central mediator in the progression of fibrosis is the Transforming Growth-Factor-Beta (TGF-β) signaling pathway. The TGF-β type I receptor, Activin receptor-Like Kinase 5 (ALK5), represents a critical node in this pathway, making it a key therapeutic target for anti-fibrotic drug development. This technical guide provides a comprehensive overview of the role of ALK5 in fibrosis and the utility of its inhibitors in investigating and potentially treating fibrotic diseases. While this guide focuses on the general class of ALK5 inhibitors due to the lack of specific public domain data for a compound named "Alk5-IN-31," it will utilize data from well-characterized ALK5 inhibitors to illustrate the principles and methodologies involved.

The Role of the TGF-β/ALK5 Signaling Pathway in Fibrosis

The TGF-β signaling pathway is a crucial regulator of cellular processes, including growth, differentiation, and ECM production.[1][2] Dysregulation of this pathway is a hallmark of fibrotic diseases.[3]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding recruits and phosphorylates the type I receptor, ALK5.[4][5] Activated ALK5 then propagates the signal intracellularly by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[4][5] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[4][5]

In the context of fibrosis, the activation of the TGF-β/ALK5/SMAD pathway leads to:

-

Myofibroblast Differentiation: The transdifferentiation of fibroblasts into contractile, ECM-producing myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA).[6]

-

Increased ECM Synthesis: Upregulation of genes encoding ECM proteins such as collagens and fibronectin.[1]

This sustained activation of myofibroblasts and the resulting imbalance between ECM production and degradation drive the progressive nature of fibrosis.[1]

Signaling Pathway Diagram

Caption: Canonical TGF-β/ALK5 signaling pathway leading to fibrosis and its inhibition.

Mechanism of Action of ALK5 Inhibitors

ALK5 inhibitors are small molecule compounds designed to selectively block the kinase activity of the ALK5 receptor.[4] By binding to the ATP-binding pocket of the ALK5 kinase domain, these inhibitors prevent the phosphorylation of SMAD2 and SMAD3, thereby interrupting the downstream signaling cascade that leads to pro-fibrotic gene expression.[4] This targeted inhibition effectively blocks the pro-fibrotic effects of TGF-β.[8]

Preclinical Evaluation of ALK5 Inhibitors in Fibrosis Models

A substantial body of preclinical evidence supports the therapeutic potential of ALK5 inhibitors in various models of fibrosis. These studies demonstrate that ALK5 inhibition can attenuate fibrosis in organs such as the lung, liver, kidney, and skin.[7][8][9]

Experimental Workflow for Preclinical Studies

Caption: General experimental workflow for evaluating ALK5 inhibitors in preclinical fibrosis models.

Summary of Preclinical Data for Representative ALK5 Inhibitors

| Inhibitor | Fibrosis Model | Key Findings | Reference |

| SB-525334 | Bleomycin-induced pulmonary fibrosis | Attenuated histopathological alterations, decreased type I and III procollagen and fibronectin mRNA expression, reduced Smad2/3 nuclear translocation, and decreased myofibroblast proliferation. | [9] |

| GW6604 | Dimethylnitrosamine (DMN)-induced liver fibrosis | Reduced collagen IA1 expression, inhibited matrix gene overexpression, reduced matrix deposition, and improved liver function as assessed by bilirubin and liver enzyme levels. | [7] |

| EW-7197 | Cisplatin-induced renal fibrosis (in vivo) & 3D renal fibrosis-on-a-chip (in vitro) | Reduced α-SMA expression, decreased BUN levels, and reduced expression of TGF-β and Smad2/3 in the animal model. In the 3D chip model, it reduced the fibrotic response to TGF-β1. | [10] |

| SD-208 | Adenovirus-mediated TGF-β1-induced pulmonary fibrosis | Inhibited the induction of fibrosis when administered at the time of initiation and blocked progressive fibrosis when administered to animals with established fibrosis. | [11] |

| SKI2162 | Radiation-induced fibrosis (RIF) in mice | Reduced late skin reactions and leg-contracture, and inhibited the radiation-induced increase in COL1A2 mRNA levels. | [12] |

Key Experimental Protocols

Detailed methodologies are crucial for the robust investigation of ALK5 inhibitors in fibrosis research. Below are outlines of key experimental protocols.

Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used model to study idiopathic pulmonary fibrosis (IPF).

Protocol:

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction: A single intratracheal instillation of bleomycin (e.g., 1.5 mg/kg) is administered to induce lung injury and subsequent fibrosis.[13]

-

Treatment: The ALK5 inhibitor (e.g., SB-525334 at 10 or 30 mg/kg) is typically administered orally, once or twice daily, starting at a specified time point post-bleomycin instillation.[9]

-

Endpoint Analysis (typically at day 14 or 21):

-

Histology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Picro-Sirius Red for collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.

-

Hydroxyproline Assay: A portion of the lung is hydrolyzed to measure the total collagen content, as hydroxyproline is a major component of collagen.

-

Immunohistochemistry (IHC): Staining for α-SMA to identify myofibroblasts.

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes such as Col1a1 (Collagen type I alpha 1), Acta2 (α-SMA), and Fn1 (Fibronectin 1).

-

Dimethylnitrosamine (DMN)-Induced Liver Fibrosis Model

This model is used to study chronic liver fibrosis.

Protocol:

-

Animal Model: Rats are often used for this model.

-

Induction: DMN is administered intraperitoneally (e.g., 10 mg/kg) for several consecutive days over a period of weeks to induce chronic liver injury.[14]

-

Treatment: The ALK5 inhibitor (e.g., GW6604 at 40 mg/kg) is administered orally during the period of DMN administration.[7]

-

Endpoint Analysis:

-

Liver Function Tests: Blood is collected to measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin.

-

Histology: Liver sections are stained with H&E and Sirius Red to assess fibrosis.

-

qRT-PCR: Gene expression analysis of pro-fibrotic markers in liver tissue.

-

In Vitro Fibroblast to Myofibroblast Differentiation Assay

This assay is fundamental for assessing the direct anti-fibrotic effect of a compound on the key effector cells of fibrosis.

Protocol:

-

Cell Culture: Primary human lung fibroblasts or cell lines like NIH/3T3 are cultured in appropriate media.

-

Stimulation: Cells are serum-starved and then stimulated with recombinant human TGF-β1 (e.g., 5 ng/mL) to induce myofibroblast differentiation.

-

Treatment: The ALK5 inhibitor is added to the culture medium, typically at various concentrations, either prior to or concurrently with TGF-β1 stimulation.

-

Endpoint Analysis (typically at 24-72 hours):

-

Western Blot or Immunofluorescence: Analysis of α-SMA and collagen type I protein expression.

-

qRT-PCR: Measurement of ACTA2 and COL1A1 mRNA levels.

-

Collagen Gel Contraction Assay: Myofibroblast contractility is assessed by embedding the cells in a collagen gel and measuring the reduction in gel size over time.

-

Conclusion and Future Directions

The inhibition of ALK5 presents a promising therapeutic strategy for a range of fibrotic diseases. The preclinical data for several ALK5 inhibitors consistently demonstrate their ability to attenuate fibrosis across different organ systems. The continued investigation into the efficacy and safety of ALK5 inhibitors, such as the ongoing clinical trials for compounds like AGMB-447 for IPF, is crucial.[15] Future research should focus on optimizing the delivery of these inhibitors to target organs to maximize efficacy and minimize potential systemic side effects, given the pleiotropic nature of TGF-β signaling.[2][16] The development of novel ALK5 inhibitors, potentially including compounds like the conceptual "this compound," will further advance our ability to combat fibrotic diseases.

References

- 1. frontiersin.org [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. escholarship.org [escholarship.org]

- 4. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aragen.com [aragen.com]

- 9. Inhibition of activin receptor-like kinase 5 attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

- 12. oncotarget.com [oncotarget.com]

- 13. gubra.dk [gubra.dk]

- 14. Portico [access.portico.org]

- 15. respiratory-therapy.com [respiratory-therapy.com]

- 16. Inhibition of ALK5 as a new approach to treat liver fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Alk5-IN-31: A Technical Guide to its Interruption of Epithelial-to-Mesenchymal Transition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial-to-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and fibrosis. A key signaling pathway governing EMT is mediated by the Transforming Growth-Factor-Beta (TGF-β) superfamily and its type I receptor, Activin receptor-like kinase 5 (ALK5). Dysregulation of this pathway is a hallmark of various diseases, making ALK5 a compelling target for therapeutic intervention. Alk5-IN-31 is a potent and selective small molecule inhibitor of ALK5, designed to abrogate TGF-β-induced signaling and, consequently, the EMT cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on EMT, and detailed protocols for assessing its efficacy.

Core Mechanism: Inhibition of the TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and phosphorylates the ALK5 receptor at its glycine-serine-rich (GS) domain. The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a heteromeric complex with SMAD4, which then translocates to the nucleus. Within the nucleus, this complex acts as a transcription factor, modulating the expression of target genes that drive the EMT program.[1][2][3][4]

This compound functions as an ATP-competitive inhibitor of the ALK5 kinase domain. By occupying the ATP-binding pocket, it prevents the autophosphorylation and activation of ALK5, thereby halting the phosphorylation of SMAD2 and SMAD3. This blockade of the central signaling cascade effectively suppresses the transcription of EMT-related genes.

Figure 1: TGF-β/ALK5 Signaling Pathway and Point of Inhibition by this compound.

Effects of this compound on Epithelial-to-Mesenchymal Transition

The inhibition of the ALK5 signaling cascade by this compound is expected to reverse or prevent the hallmark molecular and cellular changes associated with EMT. While specific quantitative data for this compound is not extensively available in public literature, the effects of other potent ALK5 inhibitors, such as A-83-01 and SB-431542, provide a strong predictive framework for its activity.

Molecular Effects: Regulation of EMT Markers

EMT is characterized by the downregulation of epithelial markers and the upregulation of mesenchymal markers. This compound is anticipated to counteract these changes.

-

Epithelial Markers: A primary effect of ALK5 inhibition is the restored or maintained expression of E-cadherin, a key component of adherens junctions that is crucial for maintaining the epithelial phenotype. The loss of E-cadherin is a critical step in EMT. Other epithelial markers, such as cytokeratins, would also be expected to be preserved.

-

Mesenchymal Markers: Conversely, this compound is expected to suppress the expression of mesenchymal markers. These include N-cadherin (which is often involved in a "cadherin switch" with E-cadherin), vimentin (an intermediate filament protein characteristic of mesenchymal cells), and fibronectin (an extracellular matrix protein).

| EMT Marker | Expected Effect of this compound Treatment | Rationale |

| Epithelial | ||

| E-cadherin | Upregulation / Restoration | Inhibition of SMAD-mediated transcriptional repression of the CDH1 gene. |

| Cytokeratins | Upregulation / Restoration | Maintenance of the epithelial cytoskeleton. |

| Mesenchymal | ||

| N-cadherin | Downregulation / Inhibition | Suppression of the "cadherin switch" by inhibiting the transcription of the CDH2 gene. |

| Vimentin | Downregulation / Inhibition | Prevention of the cytoskeletal rearrangement towards a mesenchymal phenotype. |

| Fibronectin | Downregulation / Inhibition | Reduction in the deposition of extracellular matrix components associated with mesenchymal cells. |

| Snail/Slug/ZEB | Downregulation / Inhibition | Suppression of the key transcription factors that orchestrate the EMT program. |

Cellular Effects: Inhibition of Migration and Invasion

A functional consequence of EMT is the acquisition of migratory and invasive capabilities. By preserving the epithelial phenotype and its associated cell-cell adhesions, this compound is expected to significantly impair these cellular behaviors.

-

Cell Migration: In vitro assays, such as the wound healing or scratch assay, are expected to show a reduced rate of gap closure in the presence of this compound.

-

Cell Invasion: Transwell invasion assays, which require cells to migrate through a basement membrane matrix, are anticipated to demonstrate a dose-dependent decrease in the number of invading cells upon treatment with this compound.

| Cellular Process | Expected Effect of this compound Treatment | Rationale |

| Cell Migration | Inhibition | Maintenance of strong cell-cell adhesions via E-cadherin and a non-motile epithelial morphology prevents directed cell movement. |

| Cell Invasion | Inhibition | In addition to inhibiting migration, the suppression of matrix metalloproteinases (MMPs), which are often upregulated during EMT, prevents the degradation of the extracellular matrix. |

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the effect of this compound on EMT. Researchers should optimize parameters such as cell seeding density, this compound concentration, and treatment duration for their specific cell lines and experimental conditions.

Figure 2: General Experimental Workflow for Assessing the Effect of this compound on EMT.

Western Blotting for EMT Marker Expression

Objective: To quantitatively assess the protein levels of epithelial and mesenchymal markers.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Lysis: After treatment with TGF-β and/or this compound for the desired time (e.g., 48-72 hours), wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Immunofluorescence for E-cadherin Localization

Objective: To visualize the localization of E-cadherin at cell-cell junctions and observe cell morphology.

Materials:

-

Cells cultured on glass coverslips in a multi-well plate.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 1% BSA in PBS).

-

Primary antibody (e.g., anti-E-cadherin).

-

Fluorophore-conjugated secondary antibody.

-

Phalloidin conjugated to a fluorophore (for F-actin staining).

-

DAPI (for nuclear staining).

-

Mounting medium.

-

Fluorescence microscope.

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips and treat as required.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA for 30 minutes.

-

Primary Antibody Incubation: Incubate with anti-E-cadherin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody and Counterstaining: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody, phalloidin, and DAPI for 1 hour at room temperature in the dark.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize and capture images using a fluorescence or confocal microscope.

Transwell Invasion Assay

Objective: To quantify the invasive potential of cells in response to treatment.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores).

-

Basement membrane matrix (e.g., Matrigel).

-

Serum-free cell culture medium.

-

Medium containing a chemoattractant (e.g., 10% FBS).

-

Cotton swabs.

-

Fixation and staining solution (e.g., methanol and crystal violet).

-

Microscope.

Protocol:

-

Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell inserts with the Matrigel solution and allow to solidify at 37°C.

-

Cell Seeding: Resuspend cells in serum-free medium containing the desired concentrations of this compound and/or TGF-β. Seed the cells into the upper chamber of the coated inserts.

-

Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

-

Incubation: Incubate for a period that allows for invasion but not overgrowth (e.g., 24-48 hours).

-

Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invasive cells from the top surface of the membrane.

-

Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Quantification: Elute the crystal violet and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.

Conclusion

This compound represents a targeted approach to counteract the pathological consequences of aberrant TGF-β signaling, particularly in the context of EMT. By selectively inhibiting the ALK5 kinase, this compound has the potential to stabilize the epithelial phenotype, prevent the acquisition of migratory and invasive characteristics, and thereby offer a promising therapeutic strategy for diseases driven by EMT, such as advanced cancers and fibrotic disorders. The experimental frameworks provided in this guide offer robust methods for the preclinical evaluation of this compound and other ALK5 inhibitors in the context of EMT research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. PAK5 facilitates the proliferation, invasion and migration in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. Nodal regulates bladder cancer cell migration and invasion via the ALK/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Selectivity Profile of ALK5 Inhibitors: A Technical Guide

For Immediate Release

[City, State] – Activin receptor-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor, is a critical mediator in the TGF-β signaling pathway, which plays a pivotal role in a myriad of cellular processes including growth, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in numerous pathologies, most notably in cancer and fibrosis, making ALK5 a compelling therapeutic target.[1][2] Consequently, the development of potent and selective ALK5 inhibitors has been a significant focus of research and drug development. This technical guide provides an in-depth overview of the selectivity profile of a representative ALK5 inhibitor, herein referred to as a model compound, in the absence of public data for a specific "Alk5-IN-31".

The therapeutic efficacy and safety of any kinase inhibitor are intrinsically linked to its selectivity. A highly selective inhibitor minimizes off-target effects, thereby reducing potential toxicity and improving the therapeutic window. The following sections detail the inhibitory activity of a model ALK5 inhibitor against its primary target and a panel of other kinases, outlines the methodologies for these assessments, and illustrates the key signaling pathways and experimental workflows.

Quantitative Selectivity Profile

The selectivity of an ALK5 inhibitor is determined by comparing its inhibitory potency against ALK5 to its activity against a broad range of other kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

| Kinase Target | IC50 / Kd (nM) | Fold Selectivity vs. ALK5 |

| ALK5 (TGFβRI) | < 10 | - |

| ALK4 (ACVR1B) | < 50 | > 5 |

| p38α (MAPK14) | > 1000 | > 100 |

| VEGFR2 (KDR) | > 1000 | > 100 |

| CDK2 | > 1000 | > 100 |

| Note: The data presented here is representative of a highly selective ALK5 inhibitor and is compiled from publicly available information on well-characterized compounds. Specific values for "this compound" are not publicly available. |

The TGF-β Signaling Pathway and the Role of ALK5

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII).[3][4] This binding event recruits and phosphorylates the type I receptor, ALK5, at its glycine-serine-rich (GS) domain.[4][5] The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[1][6] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4.[6] This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.[4][6]

Methodologies for Kinase Selectivity Profiling

The determination of a compound's selectivity profile involves a series of robust and well-defined experimental protocols. These assays are designed to quantify the interaction of the inhibitor with a large panel of kinases.

Kinase Binding Assays

One common method to assess inhibitor selectivity is through competitive binding assays. These assays measure the ability of a test compound to displace a known, often fluorescently or radiolabeled, ligand from the ATP-binding site of a kinase.

A widely used platform for this is the scanMAX Kinase Assay Panel (DiscoverX) , which utilizes an active site-directed competition binding assay. In this assay, an immobilized active site probe is used to capture kinases from a cell lysate. The test compound is then added, and its ability to displace the probe is quantified. A highly selective inhibitor will show significant displacement only for its intended target (e.g., ALK5) and minimal displacement for other kinases in the panel.

Enzymatic Assays

Enzymatic assays directly measure the catalytic activity of the kinase in the presence of an inhibitor. These assays typically monitor the phosphorylation of a substrate by the kinase.

A common high-throughput method is the ADP-Glo™ Kinase Assay (Promega) . This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition. The assay is performed in a multi-well plate format, allowing for the simultaneous screening of an inhibitor against a large panel of kinases.

Cellular Assays to Confirm On-Target Activity

To ensure that the biochemical inhibition of ALK5 translates to a functional effect in a cellular context, downstream signaling events are monitored. A common method is to measure the phosphorylation of SMAD2 or SMAD3 in response to TGF-β stimulation in the presence and absence of the ALK5 inhibitor. This is typically performed using techniques such as Western blotting or cell-based ELISA. A potent and selective ALK5 inhibitor will demonstrate a dose-dependent reduction in SMAD2/3 phosphorylation, confirming its on-target activity within the cell.

Conclusion

The comprehensive characterization of an ALK5 inhibitor's selectivity profile is paramount for its development as a therapeutic agent. Through a combination of broad-panel biochemical assays and confirmatory cellular assays, researchers can gain a detailed understanding of a compound's on- and off-target activities. This knowledge is crucial for predicting potential clinical efficacy and safety, and for guiding the optimization of future generations of ALK5 inhibitors. While specific data for "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for understanding the selectivity of any ALK5 inhibitor.

References

- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

Alk5-IN-31: A Technical Guide to its Impact on Extracellular Matrix Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Growth Factor-β (TGF-β) signaling is a critical regulator of cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases, which are characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. A pivotal component of the TGF-β signaling cascade is the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor.[1] Upon activation by TGF-β, ALK5 phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, which then translocate to the nucleus to regulate the transcription of target genes, including those encoding for ECM components like collagen and fibronectin.[1][2]

Given its central role in fibrosis, ALK5 has emerged as a promising therapeutic target. Small molecule inhibitors of ALK5, such as Alk5-IN-31, are being investigated for their potential to mitigate fibrotic conditions. This technical guide provides an in-depth overview of the impact of ALK5 inhibition by compounds of this class on extracellular matrix deposition, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. While specific data for a compound named "this compound" is not prevalent in the public domain, this guide synthesizes findings from studies on structurally and functionally similar potent and selective ALK5 inhibitors to provide a comprehensive understanding of their anti-fibrotic effects.

Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway

This compound and similar molecules are small molecule inhibitors that selectively target the kinase activity of the ALK5 receptor.[1] By binding to the ATP-binding site of the ALK5 kinase domain, these inhibitors prevent the phosphorylation and subsequent activation of the receptor. This blockade of ALK5 activity disrupts the canonical TGF-β signaling cascade, leading to a reduction in the phosphorylation of Smad2 and Smad3.[1][2] Consequently, the formation of the Smad2/3-Smad4 complex and its translocation to the nucleus are inhibited, resulting in decreased transcriptional activity of TGF-β-responsive genes responsible for ECM production.[1][2]

Quantitative Impact on Extracellular Matrix Deposition

Studies on various ALK5 inhibitors have demonstrated a significant reduction in the expression and deposition of key ECM components in preclinical models of fibrosis. The following tables summarize the quantitative effects observed with different ALK5 inhibitors, which are expected to be comparable to the effects of this compound.

Table 1: Effect of ALK5 Inhibitors on ECM Gene Expression

| ALK5 Inhibitor | Model System | Target Gene | Fold/Percentage Change | Reference |

| GW6604 | Rat model of DMN-induced liver fibrosis | Collagen IA1 mRNA | 50-75% reduction | [3] |

| GW6604 | Rat model of DMN-induced liver fibrosis | Collagen IA2 mRNA | 50-75% reduction | [3] |

| GW6604 | Rat model of DMN-induced liver fibrosis | Collagen III mRNA | 50-75% reduction | [3] |

| GW6604 | Rat model of DMN-induced liver fibrosis | TIMP-1 mRNA | 50-75% reduction | [3] |

| SB-525334 | Rat model of puromycin aminonucleoside nephrosis | Procollagen α1(I) mRNA | Dose-dependent decrease | [4] |

| SB-525334 | Rat model of puromycin aminonucleoside nephrosis | Procollagen α1(III) mRNA | Dose-dependent decrease | [4] |

| SD-208 | Isolated intestinal myofibroblasts | α2 type 1 collagen gene | Inhibition of TGF-β1 induced upregulation | [5] |

| SD-208 | Isolated intestinal myofibroblasts | TIMP-1 gene | Inhibition of TGF-β1 induced upregulation | [5] |

Table 2: Effect of ALK5 Inhibitors on ECM Protein Levels and Deposition

| ALK5 Inhibitor | Model System | ECM Component | Measurement | Outcome | Reference |

| IN-1130 | Human Peyronie's Disease fibroblasts | Fibronectin | Western Blot | Significant inhibition of TGF-β1 induced production | [2] |

| IN-1130 | Human Peyronie's Disease fibroblasts | Collagen I | Western Blot | Significant inhibition of TGF-β1 induced production | [2] |

| IN-1130 | Human Peyronie's Disease fibroblasts | Collagen IV | Western Blot | Significant inhibition of TGF-β1 induced production | [2] |

| CP-639180 | Rat dermal incision wound healing model | Collagen | Histology & Biochemistry | Significant reduction in deposition | [6] |

| Targeted LY-364947 | Mouse model of acute liver injury | Collagen I, III, Fibronectin | Histology | Significant reduction in deposition | [7] |

| EW-7197 | db/db mice (diabetic nephropathy) | Collagen IV, Fibronectin | Not specified | Dose-dependent reduction | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of ALK5 inhibitors on ECM deposition. Below are representative protocols for key experiments.

Western Blot Analysis of ECM Proteins and Smad2/3 Phosphorylation

This protocol is for the analysis of protein expression in cell lysates or tissue homogenates.

a. Sample Preparation:

-

Culture primary fibroblasts or other relevant cell types to 80-90% confluency.

-

Pre-treat cells with this compound at various concentrations for 1-2 hours.

-

Stimulate the cells with recombinant TGF-β1 (e.g., 10 ng/mL) for the desired time period (e.g., 24-48 hours for ECM proteins, 30-60 minutes for Smad phosphorylation).

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.[8]

b. SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.[8]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-collagen I, anti-fibronectin, anti-p-Smad2/3, anti-total Smad2/3) overnight at 4°C.[8]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[8]

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Histological Assessment of Collagen Deposition

This protocol is for visualizing collagen in tissue sections.

a. Tissue Preparation:

-

Fix tissue samples in 10% neutral buffered formalin overnight.

-

Dehydrate the tissues through a graded series of ethanol concentrations.

-

Clear the tissues in xylene and embed in paraffin.

-

Cut 4-5 µm thick sections using a microtome and mount on glass slides.

b. Masson's Trichrome Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain with Weigert's iron hematoxylin for nuclear staining.

-

Stain with Biebrich scarlet-acid fuchsin solution to stain cytoplasm and muscle fibers red.

-

Treat with phosphomolybdic-phosphotungstic acid solution.

-

Stain with aniline blue to stain collagen fibers blue.

-

Dehydrate, clear, and mount the sections.

-

Visualize under a light microscope and quantify the blue-stained area (collagen) using image analysis software.

Real-Time Quantitative PCR (RT-qPCR) for ECM Gene Expression

This protocol is for quantifying the mRNA levels of ECM-related genes.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cultured cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.

-

Assess RNA quantity and quality using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

b. qPCR:

-

Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific forward and reverse primers for target genes (e.g., COL1A1, COL3A1, FN1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40-45 cycles of denaturation at 95°C for 30 seconds and annealing/extension at 60°C for 1 minute.[1]

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[1]

Logical Relationships in TGF-β Signaling and ECM Regulation

The regulation of ECM deposition by the TGF-β/ALK5 pathway is a complex process involving multiple downstream effectors. The following diagram illustrates the logical relationships and key signaling nodes.

Conclusion

Inhibitors of ALK5, such as this compound, represent a promising therapeutic strategy for the treatment of fibrotic diseases. By selectively targeting a key node in the pro-fibrotic TGF-β signaling pathway, these molecules effectively reduce the production and deposition of extracellular matrix components. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of ALK5 inhibitors as anti-fibrotic agents. Further research into the pharmacokinetics, pharmacodynamics, and safety profiles of specific inhibitors like this compound will be crucial for their successful translation into clinical practice.

References

- 1. mdpi.com [mdpi.com]

- 2. Activin Receptor-Like Kinase 5 Inhibitor Attenuates Fibrosis in Fibroblasts Derived from Peyronie's Plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An activin receptor-like kinase 5 inhibitor reduces collagen deposition in a rat dermal incision wound healing model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Dichotomous Role of ALK5 in Cancer Progression with ALK5-IN-31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Activin-like Kinase 5 (ALK5) in the complex landscape of cancer progression. It details the use of the selective inhibitor, ALK5-IN-31, as a tool to dissect the multifaceted TGF-β signaling pathway. This document offers a comprehensive overview of the signaling cascade, quantitative data on ALK5 inhibitors, and detailed experimental protocols for researchers investigating novel therapeutic strategies targeting ALK5.

Introduction: The Dual Nature of ALK5 in Oncology

Transforming Growth Factor-β (TGF-β) signaling, primarily mediated through the type I receptor ALK5 (also known as TGF-βRI), plays a paradoxical role in cancer. In the nascent stages of tumorigenesis, TGF-β acts as a tumor suppressor by inducing cell cycle arrest and apoptosis. However, as the cancer progresses, tumor cells often develop mechanisms to evade these cytostatic effects. In advanced cancers, TGF-β signaling can paradoxically promote tumor progression, invasion, and metastasis by inducing epithelial-to-mesenchymal transition (EMT), promoting angiogenesis, and suppressing the host immune response.[1] This functional switch makes ALK5 a compelling, albeit complex, target for therapeutic intervention.

ALK5 inhibitors, such as this compound, are small molecules that selectively block the kinase activity of ALK5, thereby inhibiting the downstream signaling cascade. These inhibitors serve as powerful chemical probes to elucidate the intricate functions of ALK5 in different cancer contexts and as potential therapeutic agents to counteract the pro-tumorigenic effects of TGF-β.

The ALK5 Signaling Pathway

The canonical ALK5 signaling pathway is initiated by the binding of TGF-β ligands to the type II TGF-β receptor (TGF-βRII), a constitutively active kinase. This binding recruits and enables TGF-βRII to phosphorylate and activate ALK5. Activated ALK5, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular processes.

Beyond the canonical SMAD-dependent pathway, ALK5 can also activate non-canonical, SMAD-independent pathways, including the MAPK (mitogen-activated protein kinase) pathways (Erk, JNK, and p38), PI3K/AKT, and Rho GTPase pathways. This signaling complexity contributes to the diverse and context-dependent cellular responses to TGF-β.

Below is a diagram illustrating the canonical and non-canonical ALK5 signaling pathways.

Quantitative Data for ALK5 Inhibitors

The following table summarizes key quantitative data for this compound and other representative ALK5 inhibitors. This data is crucial for selecting the appropriate inhibitor and concentration for in vitro and in vivo studies.

| Inhibitor | Target | IC50 (nM) | Assay Type | Cell Line / System | Reference |

| This compound | ALK5 | ≤10 | Kinase Assay | N/A | [2] |

| ALK5-IN-9 | ALK5 | 25 | Autophosphorylation | N/A | [3] |

| ALK5 | 74.6 | Cell Activity | NIH3T3 | [3] | |

| ALK5 Inhibitor II | ALK5 | 4 | Autophosphorylation | HepG2 | [4] |

| ALK5 | 18 | Cellular Assay | HepG2 | [4] | |

| ALK5 | 23 | Binding Assay | HepG2 | [4] | |

| Galunisertib (LY2157299) | ALK5 | 56 | Kinase Assay | N/A | [5] |

| SB-431542 | ALK4, ALK5, ALK7 | 94 | Kinase Assay | N/A | [5] |

| RepSox | ALK5 | 4 | Autophosphorylation | N/A | [4] |

| ALK5 | 23 | Cellular Assay | HepG2 | [4] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration in kinase assays. It is recommended to determine the IC50 in the specific experimental system being used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of ALK5 and the efficacy of its inhibitors in cancer research.

ALK5 Kinase Assay (In Vitro)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of ALK5.

Objective: To determine the in vitro potency (IC50) of this compound against recombinant ALK5.

Materials:

-

Recombinant human ALK5 (TGFBR1) kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific SMAD-derived peptide)

-

[γ-³²P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

-

This compound (or other test inhibitor)

-

96-well plates

-

Plate reader (scintillation counter for radioactive assay or luminometer for ADP-Glo™)

Procedure (using ADP-Glo™ Kinase Assay as an example):

-

Prepare Reagents:

-

Prepare a 2X kinase buffer.

-

Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations.

-

Prepare a solution of ALK5 and substrate in kinase buffer.

-

Prepare an ATP solution in kinase buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 5 µL of the diluted this compound solution to each well. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

-

Add 10 µL of the ALK5/substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Initiate Reaction:

-

Add 10 µL of the ATP solution to each well to start the kinase reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Detect Kinase Activity:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background signal (no enzyme control).

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay: SMAD2/3 Phosphorylation

This assay measures the inhibition of ALK5 activity within a cellular context by quantifying the phosphorylation of its direct downstream targets, SMAD2 and SMAD3.

Objective: To assess the ability of this compound to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cancer cell line.

Materials:

-

Cancer cell line known to be responsive to TGF-β (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), and anti-total SMAD2/3

-

Secondary antibodies (HRP-conjugated)

-

Western blot reagents and equipment

-

Alternatively, an ELISA-based assay can be used for higher throughput.

Procedure (Western Blot):

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody (anti-phospho-SMAD2/3) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total SMAD2/3 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-SMAD signal to the total SMAD signal.

-

Calculate the percentage of inhibition relative to the TGF-β1-stimulated control.

-

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of an ALK5 inhibitor in a living organism.

Objective: To determine the effect of this compound on tumor growth in a mouse xenograft model of human cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line that forms tumors in mice (e.g., A549, MDA-MB-231)

-

Matrigel (optional, to enhance tumor take rate)

-

This compound formulated for in vivo administration (e.g., in a solution or suspension)

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities in accordance with institutional guidelines

Procedure:

-

Cell Preparation and Implantation:

-

Culture the chosen cancer cell line.

-

Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel.

-

Inject a specific number of cells (e.g., 1-5 x 10⁶) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection). The dose will need to be determined from pharmacokinetic and tolerability studies.

-

-

Monitoring and Measurement:

-

Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Endpoint and Analysis:

-

Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors.

-

Optionally, tumors can be processed for histological or molecular analysis (e.g., IHC for pSMAD2, gene expression analysis).

-

Plot the mean tumor volume over time for each group.

-

Perform statistical analysis to compare the tumor growth between the treatment and control groups.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the preclinical evaluation of an ALK5 inhibitor.

Conclusion

The intricate and context-dependent role of ALK5 in cancer progression presents both a challenge and an opportunity for targeted therapy. Selective inhibitors like this compound are invaluable tools for dissecting the complexities of TGF-β signaling in different tumor types and at various stages of the disease. The experimental protocols and data presented in this guide provide a robust framework for researchers to investigate the therapeutic potential of targeting ALK5. A thorough understanding of the ALK5 signaling network and the application of rigorous preclinical evaluation are essential for the successful development of novel and effective cancer therapies aimed at modulating this critical pathway.

References

Methodological & Application

Application Notes and Protocols for Alk5-IN-31 in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the dissolution and preparation of Alk5-IN-31, a selective inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5), for use in a range of experimental settings. The information is intended to guide researchers in accurately preparing this compound for both in vitro and in vivo studies to investigate the TGF-β signaling pathway.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of ALK5, a key kinase in the transforming growth factor-beta (TGF-β) signaling pathway.[1][2] The TGF-β pathway is crucial in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies such as cancer and fibrosis. This compound, by selectively targeting ALK5, offers a valuable tool for dissecting the roles of TGF-β signaling in both normal physiology and disease.

Quantitative Data Summary

For comparative purposes, the following table summarizes the inhibitory concentrations (IC50) of this compound and other commonly used ALK5 inhibitors.

| Compound Name | IC50 (nM) | Target(s) | Notes |

| This compound | ≤10 | ALK5 | A selective ALK5 inhibitor that impedes TGF-β-induced SMAD signaling.[1][2] |

| ALK5-IN-25 | ≤10 | ALK5, ALK2 | Also inhibits ALK2.[3] |

| ALK5-IN-33 | ≤10 | ALK5 | An orally active inhibitor.[4] |

| ALK5-IN-34 | ≤10 | ALK5 | An orally active inhibitor with demonstrated in vivo activity.[5] |

| ALK5 Inhibitor II | 4 (autophosphorylation), 18 (cellular assay), 23 (binding) | ALK5 | Also known as RepSox or SJN 2511.[6] |

| GW6604 | 140 (autophosphorylation), 500 (cellular assay) | ALK5 | Shows selectivity over BMP and activin signaling.[7] |

| LY-364947 | 59 | ALK5 | Exhibits 7-fold selectivity over TGFβR-II. |

| SB525334 | 14.3 | ALK5 | Shows approximately 4-fold less potency for ALK4 and is inactive against ALK2, ALK3, and ALK6. |

| SKI2162 | 94 | ALK5 | Reported to be approximately 3-fold more potent than LY2157299 in inhibiting ALK5 activity.[8] |

| A-83-01 | 12 (ALK5), 45 (ALK4), 7.5 (ALK7) | ALK5, ALK4, ALK7 | A potent inhibitor of multiple TGF-β superfamily type I receptors. |

Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the downstream signaling molecules, Smad2 and Smad3. The phosphorylated Smad2/3 proteins then form a complex with Smad4, and this complex translocates to the nucleus to regulate the transcription of target genes.

Experimental Protocols

Preparation of this compound for In Vitro Experiments

a. Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or sonicator (optional)

b. Protocol for Preparing a 10 mM Stock Solution:

-

Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

-

Dissolution:

-

Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication may be necessary. Visually inspect the solution to ensure complete dissolution.

-

-

Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a laminar flow hood. Filtration is generally not recommended for DMSO stock solutions as it may lead to precipitation or loss of the compound.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When properly stored, the stock solution should be stable for several months.

c. Preparation of Working Solutions:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).

-

Prepare fresh working solutions for each experiment.

Preparation of this compound for In Vivo Experiments

a. Materials:

-

This compound powder

-

Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)

-

Sterile tubes

-

Vortex mixer

-

Sonicator (recommended)

b. Recommended Formulation (based on protocols for similar inhibitors): A common vehicle for oral administration of poorly soluble compounds consists of a mixture of solvents to enhance solubility and bioavailability. A suggested starting formulation is:

-

5-10% DMSO

-

40-50% PEG300 (Polyethylene glycol 300)

-

5% Tween 80

-

Saline to make up the final volume

c. Protocol for Preparing the Formulation:

-

Dissolve in DMSO: First, dissolve the required amount of this compound in DMSO. Vortex and sonicate until the compound is completely dissolved.

-

Add Co-solvents: Gradually add PEG300 and Tween 80 to the DMSO solution, mixing thoroughly after each addition.

-

Add Saline: Slowly add the saline to the mixture while continuously vortexing to prevent precipitation. The final solution should be clear.

-

Administration: This formulation is typically suitable for oral gavage. It is critical to prepare this formulation fresh on the day of administration. Do not store the final formulation for extended periods.

d. Example In Vivo Dosing: For other ALK5 inhibitors, oral dosages have been reported in the range of 10 to 100 mg/kg.[5] For a specific Alk5 kinase inhibitor, [3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole, intraperitoneal administration at 1.0 mg/kg in 2% DMSO in sterile PBS has been used in mice.[9][10] The optimal dose and administration route for this compound should be determined empirically for your specific animal model and experimental goals.

Key Experimental Methodologies

In Vitro Kinase Assay

To confirm the inhibitory activity of this compound on ALK5, a cell-free kinase assay can be performed. This typically involves incubating recombinant ALK5 protein with a substrate (e.g., a generic kinase substrate like myelin basic protein or a specific Smad protein) and radiolabeled ATP (e.g., [γ-³²P]ATP). The incorporation of the radiolabel into the substrate is then measured in the presence and absence of varying concentrations of this compound to determine the IC50 value.

Cellular Assays to Measure TGF-β Signaling Inhibition

a. Western Blotting for Phospho-Smad2/3:

-

Cell Lines: A variety of cell lines can be used, such as HaCaT (human keratinocytes), HepG2 (human liver cancer cells), or primary cells like hepatic stellate cells, depending on the research question.[7][11]

-

Protocol:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a known concentration of TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes.

-

Lyse the cells and perform Western blotting using antibodies specific for phosphorylated Smad2 and Smad3. Total Smad2/3 and a housekeeping protein (e.g., GAPDH or β-actin) should be used as loading controls.

-

A dose-dependent decrease in the levels of p-Smad2/3 will indicate the inhibitory effect of this compound.

-

b. Reporter Gene Assay:

-

Principle: This assay utilizes a reporter construct containing a promoter with Smad-binding elements (SBEs) driving the expression of a reporter gene, such as luciferase.

-

Protocol:

-

Transfect cells (e.g., HEK293T or a relevant cell line) with the SBE-luciferase reporter plasmid. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

After 24 hours, pre-treat the cells with this compound for 1-2 hours.

-

Stimulate with TGF-β1 for 16-24 hours.

-

Measure luciferase activity using a luminometer. A decrease in luciferase signal in the presence of this compound indicates inhibition of the TGF-β signaling pathway.

-

In Vivo Efficacy Studies

-

Animal Models: The choice of animal model will depend on the disease being studied. For fibrosis, models such as carbon tetrachloride (CCl4)-induced liver fibrosis or bleomycin-induced pulmonary fibrosis are commonly used.[11][12] For cancer studies, xenograft or syngeneic tumor models are appropriate.[5][9][10]

-

Treatment Regimen: this compound can be administered via various routes, with oral gavage being common for formulations like the one described above. The dosing frequency and duration will need to be optimized for the specific model.

-

Readouts: Efficacy can be assessed by various means, including:

-

Histological analysis: Staining of tissue sections to assess fibrosis (e.g., Masson's trichrome, Sirius Red) or tumor morphology.

-

Immunohistochemistry/Immunofluorescence: Staining for markers of fibrosis (e.g., α-SMA, collagen I) or cancer progression.

-

Gene expression analysis (qPCR): Measuring the mRNA levels of TGF-β target genes in tissues.

-

Biochemical analysis: Measuring markers of organ function in blood samples.

-

Tumor growth measurement: Caliper measurements for subcutaneous tumors.

-

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. Always refer to the manufacturer's instructions and relevant literature for the most accurate and up-to-date information. Safety precautions should be taken when handling all chemical reagents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI Insight - Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors [insight.jci.org]

- 11. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Optimal Working Concentration of Alk5-IN-31 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal working concentration of Alk5-IN-31, a selective inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5), for cancer research applications. This document includes a summary of its activity, detailed protocols for key experiments, and visual representations of the relevant signaling pathway and experimental workflows.

Introduction to this compound

This compound is a potent and selective inhibitor of ALK5, a serine/threonine kinase receptor that plays a crucial role in the transforming growth factor-beta (TGF-β) signaling pathway.[1] Dysregulation of the TGF-β/ALK5 pathway is implicated in various aspects of cancer progression, including cell growth, invasion, and immune suppression. By inhibiting ALK5, this compound blocks the phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3), thereby interfering with the transduction of TGF-β signals. This mechanism of action makes this compound a valuable tool for investigating the role of TGF-β signaling in cancer and exploring its potential as a therapeutic target.

Quantitative Data Summary

The optimal working concentration of this compound can vary significantly depending on the cancer cell line and the specific experimental endpoint. The following table summarizes the reported inhibitory activity of this compound and a related compound, Alk5-IN-34, to illustrate the range of effective concentrations. It is critical to empirically determine the optimal concentration for each specific cell line and assay.

| Compound | Target | Assay Type | Cell Line | IC50 / Effective Concentration |

| This compound | ALK5 | Kinase Assay | N/A | ≤10 nM[1] |

| Alk5-IN-34 | Cell Growth | Cell Viability | KGN (ovarian granulosa cell tumor) | 140 nM[2] |

| Alk5-IN-34 | Cell Growth | Cell Viability | COV434 (ovarian granulosa cell tumor) | >10 µM[2] |

| Alk5-IN-34 | pSMAD2 Inhibition | Western Blot | KGN | Dose-dependent decrease (10, 100, 1000 nM)[2] |

N/A: Not Applicable, as this is a cell-free biochemical assay.

Signaling Pathway

The diagram below illustrates the canonical TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

To determine the optimal working concentration of this compound, a series of experiments should be performed. The general workflow is to first assess the effect on cell viability to determine the cytotoxic concentration range, and then to confirm target engagement by measuring the inhibition of SMAD2 phosphorylation at non-toxic concentrations.

Experimental Workflow

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A common starting range is from 1 nM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

-

Protocol 2: Western Blot for Phospho-SMAD2 (p-SMAD2)

This protocol is to confirm that this compound inhibits the TGF-β signaling pathway by assessing the phosphorylation of SMAD2.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Recombinant human TGF-β1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-SMAD2 (Ser465/467), anti-total SMAD2, and anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

-

Pre-treat the cells with non-toxic concentrations of this compound (determined from the viability assay) for 1-2 hours. Include a vehicle control.

-

-

TGF-β Stimulation:

-

Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation. Include an unstimulated control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and add Laemmli buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-SMAD2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the ECL substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with antibodies against total SMAD2 and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific reduction in the phosphorylated form.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the p-SMAD2 signal to the total SMAD2 signal and then to the loading control.

-

Compare the normalized p-SMAD2 levels between the different treatment groups to confirm the inhibitory effect of this compound.

-

By following these protocols, researchers can effectively determine the optimal working concentration of this compound for their specific cancer cell line and experimental needs, ensuring reliable and reproducible results in the investigation of TGF-β signaling in cancer.

References

Application Notes and Protocols for Alk5-IN-31 in a Murine Model of Pulmonary Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with limited therapeutic options. A key signaling pathway implicated in the pathogenesis of IPF is the Transforming Growth Factor-β (TGF-β) pathway. TGF-β signals through its type I receptor, Activin receptor-like kinase 5 (ALK5), promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM), leading to fibrosis.[1][2][3][4] Consequently, inhibition of ALK5 is a promising therapeutic strategy for mitigating pulmonary fibrosis.[2][4][5]

Alk5-IN-31 is a small molecule inhibitor of ALK5. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in a murine model of bleomycin-induced pulmonary fibrosis. The protocols and data presented are based on established methodologies for ALK5 inhibitors in this model and should be adapted and optimized for this compound.

Mechanism of Action

This compound, as an ALK5 inhibitor, competitively blocks the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation and activation of downstream mediators, primarily Smad2 and Smad3.[2][3] The inhibition of the ALK5 signaling cascade is expected to reduce the expression of pro-fibrotic genes, decrease collagen deposition, and attenuate the progression of pulmonary fibrosis.[1][6]

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

The most widely used and accepted model for preclinical studies of IPF is the bleomycin-induced pulmonary fibrosis model in mice.[6][7][8]

Materials:

-

Bleomycin sulfate (e.g., from Zhejiang Hisun Pharmaceutical Co., Ltd.)

-

Sterile saline (0.9% NaCl)

-

Anesthesia: Isoflurane or a ketamine/xylazine cocktail

-

C57BL/6 mice (male, 8-10 weeks old) are a commonly used susceptible strain.[6][9]

Procedure:

-

Animal Acclimatization: House mice in a specific pathogen-free environment for at least one week before the experiment.

-

Anesthesia: Anesthetize the mice using isoflurane (3% for induction, 1-2% for maintenance) or an intraperitoneal injection of ketamine/xylazine.[8]

-

Bleomycin Administration:

-

Intratracheal (IT) Instillation: This is a common and effective method.[6][7][9]

-

Place the anesthetized mouse in a supine position on an angled board.

-

Expose the trachea through a small midline incision.

-

Using a fine-gauge needle and syringe, carefully inject a single dose of bleomycin (typically 1.5 - 2.5 mg/kg) in 50 µL of sterile saline directly into the trachea.

-

-

Oropharyngeal Aspiration: A less invasive alternative to IT instillation.[8]

-

Anesthetize the mouse.

-

Gently pull the tongue to the side.

-

Pipette the bleomycin solution (same dose as IT) into the back of the pharynx. The mouse will naturally aspirate the liquid into the lungs.

-

-

-

Post-Procedure Care: Suture the incision (for IT) and allow the mouse to recover on a warming pad. Monitor the animals closely for any signs of distress.

Administration of this compound